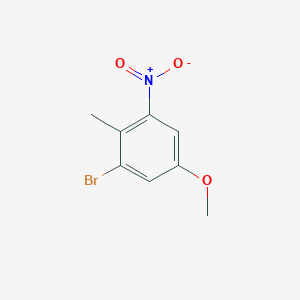
1-Bromo-5-methoxy-2-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo- and nitro-substituted benzene compounds is explored in the context of electrosynthetic routes and other chemical reactions. For instance, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide is discussed, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . Another study investigates the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for arrhythmia, using the Williamson Reaction . These studies provide a foundation for understanding the synthesis of bromo- and nitro-substituted benzene derivatives.
Molecular Structure Analysis
The electronic structure of benzene derivatives, including those with bromo-, nitro-, and methoxy groups, is analyzed using techniques such as ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) . These studies reveal how the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions, which is crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted benzene compounds is highlighted in several studies. For example, the radical anions of 1-bromo-4-nitrobenzene are shown to be reactive in a room temperature ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . Another study discusses the Smiles rearrangement of bromo- and nitro-substituted diphenyl sulfides, which is a method that could potentially be applied to similar compounds . These insights into the reactivity of bromo- and nitro-substituted benzene compounds can help predict the behavior of this compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-, nitro-, and methoxy-substituted benzene compounds are influenced by their molecular structure and reactivity. The studies provide information on the binding energy shifts and work function changes due to surface dipole effects, which are important for constructing energy band diagrams of grafted surfaces . Additionally, the electrochemical behavior of these compounds in different solvents, such as ionic liquids, is discussed, which can affect their stability and reactivity . These properties are essential for understanding the behavior of this compound in various environments.
Aplicaciones Científicas De Investigación
Catalytic Oxidation Processes
The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is a process that benefits from the understanding of nitrobenzene derivatives. The study by Tarabanko and Tarabanko (2017) provides insights into the oxidation mechanisms involving nitrobenzene, highlighting the potential for optimizing such processes to improve yield and selectivity in producing valuable chemical compounds from lignin, a renewable resource (Tarabanko & Tarabanko, 2017).
Flame Retardants
The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) discusses the occurrence and potential risks of these compounds in various environments. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity. Although not directly mentioning 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene, this context is relevant for understanding the broader class of brominated compounds to which it belongs (Zuiderveen, Slootweg, & de Boer, 2020).
Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik (1974) review the use of photosensitive protecting groups, including nitrobenzene derivatives, in synthetic chemistry. These groups show promise for future applications, offering a method to protect reactive sites in molecules during synthesis processes, which can then be removed with light exposure (Amit, Zehavi, & Patchornik, 1974).
Synthetic Chemistry
The practical synthesis of biphenyl derivatives, as outlined by Qiu et al. (2009), demonstrates the utility of brominated and nitrobenzene compounds in the synthesis of medically relevant materials, such as flurbiprofen. This research underscores the importance of such derivatives in developing synthetic methodologies for pharmaceuticals (Qiu et al., 2009).
Liquid Crystal Research
The study of methylene-linked liquid crystal dimers by Henderson and Imrie (2011) presents another area of application for brominated and nitrobenzene derivatives. These compounds play a role in understanding the properties and transitions of liquid crystal phases, which are crucial for the development of new materials for display technologies (Henderson & Imrie, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-5-methoxy-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCFQWEXWUPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646168 |
Source


|
| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62827-41-2 |
Source


|
| Record name | 1-Bromo-5-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

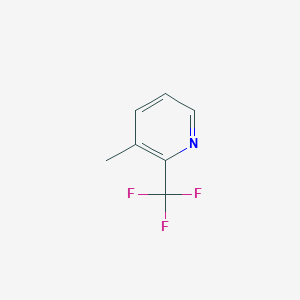
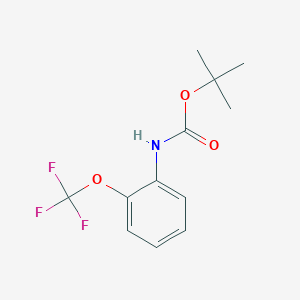
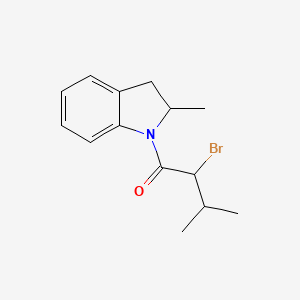
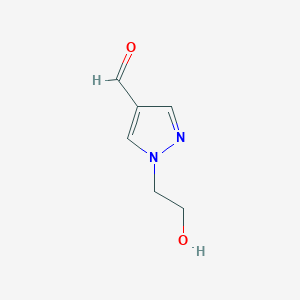
![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)


![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)



![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)

